1-Ethylpiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylpiperidine-4-carbonitrile is a chemical compound belonging to the class of piperidine derivatives. It has the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-ethylpiperidine with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time. The final product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carbonyl compounds.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Ethylpiperidine-4-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Piperidine: A basic nitrogen-containing heterocycle widely used in pharmaceuticals.
1-Methylpiperidine-4-carbonitrile: Similar in structure but with a methyl group instead of an ethyl group.
4-Cyanopiperidine: Lacks the ethyl group, making it less hydrophobic.
Uniqueness: 1-Ethylpiperidine-4-carbonitrile is unique due to its ethyl group, which imparts specific chemical properties such as increased hydrophobicity and altered reactivity compared to its analogs .
Properties
IUPAC Name |
1-ethylpiperidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-10-5-3-8(7-9)4-6-10/h8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVORHMHIZDZPCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574997 |
Source
|
Record name | 1-Ethylpiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88654-16-4 |
Source
|
Record name | 1-Ethylpiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.